2-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

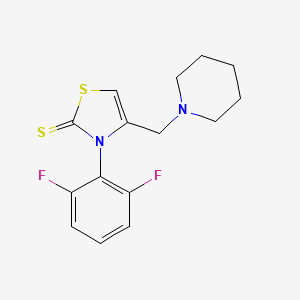

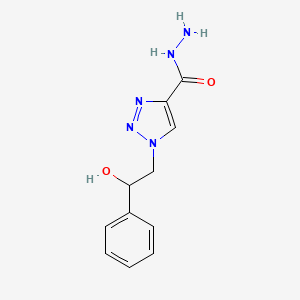

The molecular structure of this compound is complex, with several rings and functional groups. The phenyl group, the thiophene group, and the tetrahydro-2H-pyran group are all cyclic structures, while the sulfonamide group contains sulfur and nitrogen atoms .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the presence of other reagents .Scientific Research Applications

Synthesis and Characterization

A study by Küçükgüzel et al. (2013) focused on the synthesis and characterization of celecoxib derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives were evaluated for their bioactivity, including gastric toxicity and anticancer activity against human tumor cell lines, showing promising results for certain compounds (Küçükgüzel et al., 2013).

Novel Synthesis Strategies

Reddy et al. (2016) reported a novel synthesis strategy for tetrahydro-2H-pyrano[3,4-c]quinoline derivatives, demonstrating a tandem hydroarylation/Prins cyclization process. This is significant for the synthesis of complex chemical structures, including the mentioned compound (Reddy et al., 2016).

Anticancer and Carbonic Anhydrase Inhibitor Properties

Gul et al. (2018) synthesized a series of sulfonamides, evaluating their cytotoxic/anticancer effects and carbonic anhydrase inhibitory properties. Certain compounds showed promising results as anticancer drug candidates, highlighting the therapeutic potential of such chemical structures (Gul et al., 2018).

Carbonic Anhydrase I and II Inhibition

Another study by Gul et al. (2016) synthesized pyrazolines and investigated their carbonic anhydrase I and II inhibitory effects. These compounds showed potential as inhibitors, suggesting potential applications in medical research (Gul et al., 2016).

Sulfonamide-Substituted Compounds

Işci et al. (2014) explored sulfonamide-substituted iron phthalocyanines, focusing on their design, solubility, stability, and oxidation properties. These compounds showed remarkable stability under oxidative conditions, important for various chemical applications (Işci et al., 2014).

Synthesis and Bioactivity Studies

Gul et al. (2016) conducted bioactivity studies on new benzenesulfonamides, examining their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. This research contributes to the understanding of the therapeutic potential of such compounds (Gul et al., 2016).

Antimicrobial Properties

Georgiadis et al. (1992) investigated the antimicrobial properties of 2H-pyran-3(6H)-one derivatives, finding significant activity against gram-positive bacteria. This study highlights the potential of these compounds in developing new antimicrobial agents (Georgiadis et al., 1992).

Safety and Hazards

properties

IUPAC Name |

2-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S2/c20-24(21,14-8-16-5-2-1-3-6-16)19-15-18(9-11-22-12-10-18)17-7-4-13-23-17/h1-7,13,19H,8-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOORAQYSKLDIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-({[(6-{[(3-methylphenyl)amino]carbonyl}[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2821391.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(isopropoxymethyl)furan-2-carboxamide](/img/structure/B2821394.png)

![3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2821400.png)

![2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2821404.png)

![3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid](/img/structure/B2821405.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoate](/img/structure/B2821409.png)